4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a dipropylsulfamoyl group and a pyridin-2-yl moiety on the oxadiazole ring. The pyridine ring may enhance target binding via π-π interactions or hydrogen bonding, while the dipropylsulfamoyl group balances lipophilicity and solubility.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-13-25(14-4-2)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-5-6-12-21-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSRELGGMUIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Benzamide Core: The benzamide core is formed by reacting aniline derivatives with acyl chlorides or carboxylic acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is introduced through sulfonation reactions using sulfonyl chlorides and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridinyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The benzamide core and the pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives, hydrogenated pyridinyl compounds
Substitution: Substituted benzamides, pyridinyl derivatives
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the potential of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide as a neuroprotective agent. The compound has been evaluated for its ability to inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that certain derivatives of oxadiazole compounds exhibited significant inhibition of GSK-3β with IC50 values as low as 0.19 μM, indicating strong therapeutic potential against neuroinflammation and cognitive impairment .
Antibacterial Properties
The compound has also shown promising antibacterial activity. A study reported that related oxadiazole derivatives were effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was linked to the targeting of the bacterial protein FtsZ, which is crucial for cell division. This suggests that compounds like 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide could serve as templates for developing new antibiotics .
Case Study 1: Neuroprotective Activity in Alzheimer's Models
In a study involving scopolamine-induced cognitive impairment in mice, the administration of specific oxadiazole derivatives resulted in improved cognitive function. Notably, one derivative significantly reduced tau hyperphosphorylation and reactive oxygen species (ROS) formation in neuronal cells. These findings suggest that the compound may exert multifaceted neuroprotective effects by modulating oxidative stress and inflammatory pathways .
Case Study 2: Antibacterial Efficacy Against Resistant Strains
A series of experiments demonstrated that derivatives of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin. The compounds were particularly effective against gram-positive bacteria and showed efficacy in both in vitro and in vivo models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations :
- Sulfamoyl Groups : The dipropylsulfamoyl group in the target compound likely offers intermediate lipophilicity compared to LMM5’s benzyl(methyl) group (more lipophilic) and LMM11’s cyclohexyl(ethyl) group (bulkier, possibly reducing membrane permeability) .
- Oxadiazole Substituents : The pyridin-2-yl group in the target compound may improve target binding compared to LMM5’s 4-methoxyphenylmethyl (electron-donating methoxy group) or LMM11’s furan-2-yl (heteroaromatic but less polar). Pyridine’s nitrogen could facilitate hydrogen bonding with thioredoxin reductase .
Antifungal Activity and Mechanism
LMM5 and LMM11 inhibit C. albicans growth via thioredoxin reductase inhibition, with MIC values of 50 μg/mL and 100 μg/mL, respectively .
Pharmacokinetic and Physicochemical Properties
- Solubility : LMM5 and LMM11 require DMSO and Pluronic F-127 for solubilization, indicating moderate aqueous solubility . The target compound’s dipropylsulfamoyl group may improve solubility relative to LMM11’s cyclohexyl group.
- Metabolic Stability : Methoxy groups (e.g., in LMM5 and the 3-methoxyphenyl analog ) may slow oxidative metabolism, whereas pyridine’s aromatic nitrogen could influence cytochrome P450 interactions.
Biological Activity
4-(Dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Coupling with Pyridine : The oxadiazole ring is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
- Attachment of the Benzamide Group : An amide coupling reaction introduces the benzamide moiety.
- Incorporation of the Dipropylsulfamoyl Group : Finally, sulfonation of the benzamide derivative is performed followed by alkylation with propyl groups.
Antimicrobial Properties
Recent studies have shown that compounds similar to 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit potent antimicrobial activity. For example, N-(1,3,4-Oxadiazol-2-yl)benzamides have demonstrated effectiveness against Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Anticancer Activity
The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance anticancer potential. Electron-donating groups at specific positions were found to increase both anticancer and antioxidant activities in related compounds .
The mechanism by which 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and disrupting normal biochemical pathways.
- Protein-Ligand Interactions : Its unique structure allows it to interact effectively with proteins, which may lead to altered cellular responses.
Study on Antimicrobial Activity
A study published in 2021 highlighted the antibacterial efficacy of related oxadiazole derivatives against various Gram-positive bacteria and demonstrated their potential as therapeutic agents against drug-resistant strains .
Pharmacokinetics and Metabolism
Research has also focused on the pharmacokinetic profiles of similar compounds. In animal studies involving Wistar rats and Chinchilla rabbits, metabolites were identified using HPLC-MS/MS techniques. This research is crucial for understanding systemic exposure and optimizing therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis involves:
- Step 1: Cyclization of hydrazides with carboxylic acids (e.g., pyridine-2-carboxylic acid) under dehydrating agents (POCl₃, PCl₅) to form the 1,3,4-oxadiazole ring .
- Step 2: Sulfamoylation of the benzamide core using dipropylsulfamoyl chloride in anhydrous DCM with a base (e.g., triethylamine) to prevent hydrolysis .
- Optimization: Control reaction temperature (0–5°C for sulfamoylation), use polar aprotic solvents (DMF, DCM), and monitor intermediates via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR: Confirm the presence of dipropylsulfamoyl protons (δ 1.0–1.5 ppm for CH₂/CH₃) and pyridin-2-yl aromatic protons (δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]+ at m/z 458.49) .
- X-ray Crystallography: Resolve π-π stacking between the oxadiazole and pyridine rings to confirm 3D conformation .
Q. What in vitro assays are suitable for preliminary screening of its antimicrobial or anticancer activity?
- Methodological Answer:
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations; compare to kinase inhibitors (e.g., RET kinase) .
- Antimicrobial: Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) between analogs with varying sulfamoyl substituents?
- Methodological Answer:
- Systematic Substitution: Compare dipropylsulfamoyl with morpholinosulfonyl (: IC₅₀ shifts in MDM2 inhibition) or diethylsulfamoyl (: altered solubility) .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models .
- Molecular Dynamics Simulations: Assess binding stability of sulfamoyl groups with targets (e.g., MDM2) .
Q. What computational strategies can predict the compound’s interaction with kinase targets like RET or MDM2?
- Methodological Answer:
- Docking Studies (AutoDock Vina): Use RET kinase (PDB: 2IVU) or MDM2 (PDB: 4HG7) crystal structures. Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .
- Pharmacophore Modeling: Map essential features (e.g., sulfamoyl as H-bond acceptor, pyridine as aromatic anchor) .
Q. How to design analogs targeting MDM2-p53 interaction while minimizing off-target effects on unrelated kinases?
- Methodological Answer:
- Selective Modification: Replace dipropylsulfamoyl with trifluoromethylsulfonyl (: higher selectivity for MDM2) .
- Proteome-Wide Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase binding .
- Mutagenesis Studies: Validate binding to MDM2’s hydrophobic cleft (e.g., Y100A mutation disrupts interaction) .
Q. How can discrepancies in bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer:
- Pharmacokinetic Optimization: Improve bioavailability via prodrug strategies (e.g., esterification of sulfamoyl) or nanoformulation .
- Metabolite Identification: Use LC-MS to detect oxidative metabolites of the oxadiazole ring in liver microsomes .
- Dose-Response in Xenografts: Compare tumor regression in nude mice with in vitro IC₅₀ values; adjust dosing intervals based on t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
